butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride
Description
Butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride is a quaternary ammonium salt characterized by a complex molecular architecture. The compound features a central phenyl ring substituted with an ethoxy group and a piperidinium-containing propoxycarbonyl moiety. A butyl group is attached to the azanium (NH₄⁺) center, with dichloride counterions balancing the charge.
Properties
CAS No. |
100311-23-7 |
|---|---|
Molecular Formula |
C21H36Cl2N2O3 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride |
InChI |
InChI=1S/C21H34N2O3.2ClH/c1-3-5-12-22-18-10-11-19(20(17-18)25-4-2)21(24)26-16-9-15-23-13-7-6-8-14-23;;/h10-11,17,22H,3-9,12-16H2,1-2H3;2*1H |
InChI Key |
IIAZLESTLKPXMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH2+]C1=CC(=C(C=C1)C(=O)OCCC[NH+]2CCCCC2)OCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the butyl and ethoxy groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield . The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Impact : The butyl chain in the target compound is shorter than the C12–C16 chains in benzalkonium or cetylpyridinium chloride, which may reduce lipid membrane disruption efficiency but improve solubility in polar solvents .
- Counterion Effects : Dichloride salts (Cl⁻) generally exhibit higher solubility in water compared to bulkier anions (e.g., sulfate), though specific data for this compound are lacking .
Dichloride-Containing Compounds
Dichloride counterions are common in industrial and pharmaceutical compounds but vary in toxicity and stability.
| Compound | Structure | Hazard Profile | Applications |
|---|---|---|---|
| Sulfur dichloride | SCl₂ | Corrosive, releases HCl | Chemical synthesis |
| 1,2-Dichloroethane | Cl-CH₂-CH₂-Cl | Carcinogenic, volatile | Solvent, PVC production |
| Butyl-[...]dichloride | Complex QAC (as above) | Not classified; likely low volatility | Hypothesized pharmaceutical use |
Key Observations :
- Safety : Unlike small-molecule dichlorides (e.g., 1,2-dichloroethane), the target compound’s large cationic structure likely reduces volatility and acute toxicity, though QACs can still pose environmental risks .
- Stability : Dichloride salts of QACs are typically stable under ambient conditions, contrasting with reactive dichlorides like SCl₂, which hydrolyze readily .
Aromatic Ether Derivatives
Ethoxy and alkoxy-substituted aromatic compounds are prevalent in pharmaceuticals. For example, triazole derivatives from share structural motifs:
| Compound | Structure | Yield | Melting Point | Biological Activity |
|---|---|---|---|---|
| 3-Ethoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazole (5k) | Ethoxy, heptyloxy, triazole core | 10.5% | 121–123°C | Not reported |
| Butyl-[...]dichloride | Ethoxy, piperidinium-propoxycarbonyl, QAC | Not reported | Not reported | Hypothesized antimicrobial |
Key Observations :
- Synthesis Complexity : The target compound’s multi-step synthesis (inferred from its structure) may result in lower yields compared to simpler triazoles like 5k .
- Functional Group Synergy : The ethoxy group in both compounds may enhance solubility, while the piperidinium moiety in the target compound could introduce cationic interactions absent in neutral triazoles .
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